Garenoxacin Demonstrates Superior Anti-Pneumococcal Potency Versus Levofloxacin and Moxifloxacin
Garenoxacin (GRNX) exhibits the lowest MIC90 against S. pneumoniae among tested respiratory quinolones. In a surveillance study of 18,887 S. pneumoniae isolates, garenoxacin's MIC90 was 0.06 µg/mL, compared to 0.12 µg/mL for moxifloxacin (2-fold higher) and 1.0 µg/mL for levofloxacin (16-fold higher) [1]. A separate Japanese study of 28 pneumococcal strains confirmed this rank order, reporting an MIC90 of 0.0625 µg/mL for GRNX, 0.125 µg/mL for lascufloxacin, and 1.0 µg/mL for levofloxacin [2].
| Evidence Dimension | In vitro antibacterial activity against Streptococcus pneumoniae (MIC90) |
|---|---|
| Target Compound Data | 0.06 µg/mL (SENTRY study); 0.0625 µg/mL (Japanese study) |
| Comparator Or Baseline | Moxifloxacin (0.12 µg/mL); Levofloxacin (1.0 µg/mL); Lascufloxacin (0.125 µg/mL) |
| Quantified Difference | Garenoxacin MIC90 is 2-fold lower than moxifloxacin and 16-fold lower than levofloxacin |
| Conditions | Broth microdilution; CLSI guidelines; SENTRY Antimicrobial Surveillance Program (1999-2005); 18,887 global isolates [1] / 28 Japanese clinical isolates (2016-2017) [2] |
Why This Matters
Lower MIC90 values correlate with higher probability of PK/PD target attainment at standard dosing, supporting selection where pneumococcal coverage is critical.
- [1] Jones RN, Sader HS, Fritsche TR, et al. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values. Diagn Microbiol Infect Dis. 2007;58(1):1-7. View Source
- [2] Yamagishi Y, et al. In vitro evaluation of efficacy and resistant selectivity of oral quinolones against Streptococcus pneumoniae using PK–PD parameters. Jpn J Antibiot. 2020;73(1):9-17. View Source
